Product packaging for N-Phenyldiethanolamine(Cat. No.:CAS No. 120-07-0)

N-Phenyldiethanolamine

Cat. No.: B092416
CAS No.: 120-07-0
M. Wt: 181.23 g/mol
InChI Key: OJPDDQSCZGTACX-UHFFFAOYSA-N
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Description

N-Phenyldiethanolamine is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.18 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6327. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B092416 N-Phenyldiethanolamine CAS No. 120-07-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[N-(2-hydroxyethyl)anilino]ethanol
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InChI

InChI=1S/C10H15NO2/c12-8-6-11(7-9-13)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2
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InChI Key

OJPDDQSCZGTACX-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)N(CCO)CCO
Source PubChem
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Molecular Formula

C10H15NO2
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DSSTOX Substance ID

DTXSID5021962
Record name N-Phenyl diethanolamine
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Molecular Weight

181.23 g/mol
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Physical Description

Other Solid, White or light brown solid with an amine-like odor; [Alfa Aesar MSDS]
Record name Ethanol, 2,2'-(phenylimino)bis-
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Record name N-Phenyl diethanolamine
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Vapor Pressure

0.00000202 [mmHg]
Record name N-Phenyl diethanolamine
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CAS No.

120-07-0
Record name N-Phenyldiethanolamine
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Record name 2,2'-phenyliminodiethanol
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Record name N-PHENYL DIETHANOLAMINE
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The Significance of N Phenyldiethanolamine As a Multifunctional Compound in Organic Chemistry Research

N-Phenyldiethanolamine's importance in organic chemistry stems from the presence of multiple reactive sites within its structure: the nucleophilic tertiary amine and the two primary hydroxyl groups. This combination allows it to participate in a wide array of chemical transformations, making it a valuable and versatile building block.

The hydroxyl groups can undergo esterification, etherification, and can be replaced by other functional groups, providing a scaffold for the construction of more complex molecules. Simultaneously, the tertiary amine can act as a base, a nucleophile, or a directing group in various reactions. This inherent multifunctionality allows for the synthesis of a diverse range of compounds with applications spanning from pharmaceuticals to material science.

One notable area of its application is in polymer chemistry, where it serves as a monomer or a chain extender in the production of polyurethanes. google.comuc.edu The hydroxyl groups react with isocyanates to form urethane (B1682113) linkages, contributing to the polymer backbone. Furthermore, its derivatives have been explored in the development of novel materials, including resin compositions for cured films and semiconductor devices. chemicalbook.com

An Overview of N Phenyldiethanolamine S Role As an Intermediate in Synthetic Pathways

The utility of N-Phenyldiethanolamine as a synthetic intermediate is well-established, particularly in the synthesis of dyes and pharmaceuticals. Its structural framework is a key component in the production of various dyestuffs, including disperse dyes. pravindyechem.net

In the pharmaceutical industry, this compound serves as a precursor for the synthesis of several important active pharmaceutical ingredients. It is a key intermediate in the production of certain anti-tumor drugs. echemi.com Notably, it is a precursor to some nitrogen mustards, a class of alkylating agents used in chemotherapy. nih.govnih.govwikipedia.orgpharmacologyeducation.org The diethanolamine (B148213) moiety can be converted to the reactive bis(2-chloroethyl)amino group characteristic of nitrogen mustards.

Furthermore, this compound is utilized in the synthesis of phenothiazine (B1677639) derivatives, which are of interest for their potential medicinal applications. tpcj.orgnih.govdtic.milresearchgate.netsemanticscholar.org The synthesis of these heterocyclic compounds often involves the cyclization of appropriately substituted diphenylamine (B1679370) derivatives, for which this compound can serve as a starting material.

The Historical Context and Evolution of Research on N Phenyldiethanolamine

Direct Synthetic Routes

Direct synthesis methods are the most common approaches for producing N-PDEA, offering straightforward pathways from readily available precursors.

The principal industrial method for synthesizing this compound is the base-catalyzed addition of two ethylene oxide molecules to one molecule of aniline. ontosight.aichemicalbook.comchemicalbook.com This reaction, known as ethoxylation, proceeds sequentially, first forming 2-anilinoethanol, which then reacts with a second molecule of ethylene oxide to yield the final product.

The reaction mechanism involves the nucleophilic attack of the nitrogen atom in aniline on the electrophilic carbon of the ethylene oxide ring. The presence of a base catalyst facilitates the deprotonation of aniline, increasing its nucleophilicity and initiating the ring-opening of ethylene oxide. The resulting intermediate is an alcohol, which can then be deprotonated by the base to react with a second ethylene oxide molecule.

Kinetic studies have shown that the reaction rate is significantly influenced by the catalyst, solvent, and temperature. The use of advanced catalytic systems, such as a Cu₂O/nano-CuFe₂O₄ magnetic composite, has been found to improve reaction kinetics compared to methods using only a base.

Alkaline catalysts are crucial for the ethoxylation of aniline. google.com Potassium hydroxide (B78521) (KOH) is a commonly used and effective catalyst for this transformation. The catalyst increases the reaction rate by generating the more nucleophilic anilide anion. Research demonstrates that using potassium hydroxide in conjunction with a specific solvent and temperature can lead to high yields. For instance, a 95% yield of N-PDEA has been reported when the reaction is carried out with KOH at 100°C for 3 hours. chemicalbook.com Other alkaline catalysts, such as sodium methylate, have also been employed, typically requiring different reaction conditions, such as higher temperatures (e.g., 140°C). google.com

Catalyst SystemTemperature (°C)Pressure (bar)Reaction Time (h)Yield (%)
Potassium Hydroxide (KOH)100Not specified395
Sodium Methylate1403Not specifiedNot specified

This table presents data from different studies on the catalytic synthesis of this compound.

The choice of solvent plays a critical role in the efficiency of N-PDEA synthesis. Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent for this reaction, as it can dissolve the reactants and facilitate the reaction, leading to high product yields. The combination of DMSO as a solvent with potassium hydroxide as a catalyst at 100°C is a well-documented system for achieving high yields of N-PDEA. chemicalbook.com However, in other types of reactions involving this compound, such as certain polycondensation reactions, DMSO has been found to be unsuitable, indicating the specificity of solvent effects. rsc.orgrsc.org The use of anhydrous conditions is also important to prevent the hydrolysis of ethylene oxide and other side reactions.

An alternative direct route to this compound involves the condensation of aniline with 2-chloroethanol. chemicalbook.com Another method is the condensation of aniline with ethanolamine. ontosight.ai These condensation reactions provide different pathways to the target molecule, though the addition of ethylene oxide to aniline is more commonly cited in the literature.

Base-Catalyzed Addition Reaction of Aniline to Ethylene Oxide

Optimization Strategies in this compound Synthesis

Several strategies have been developed to optimize the synthesis of this compound, focusing on improving yield, purity, and reaction conditions. Key optimization approaches include:

Catalyst Enhancement : The use of a Cu₂O/nano-CuFe₂O₄ magnetic composite catalyst in addition to a traditional base like KOH has been shown to improve reaction kinetics. This type of catalyst is also magnetically recoverable, which aids in purification and allows for catalyst reuse. chemicalbook.com

Control of Reactant Stoichiometry : Using an excess of ethylene oxide can help drive the reaction towards the formation of the di-substituted product, N-PDEA, over the mono-substituted intermediate, 2-anilinoethanol.

Anhydrous Conditions : Minimizing water in the reaction mixture is crucial to prevent the formation of byproducts from the hydrolysis of ethylene oxide.

Temperature and Pressure Control : As shown in different synthetic protocols, the careful control of temperature and pressure is essential for maximizing yield and minimizing side reactions. google.com For example, while some methods proceed at atmospheric pressure, others utilize elevated pressures to maintain the volatile ethylene oxide in the reaction mixture. google.com


Methodologies for Maximizing Reaction Yields

The synthesis of this compound is most commonly achieved through the reaction of aniline with ethylene oxide. ontosight.aichemicalbook.comchembk.com However, variations in catalysts, reactants, and reaction conditions significantly influence the final yield.

One primary method involves the direct reaction of aniline with ethylene oxide in an acidic medium. The use of catalytic amounts of acetic acid has been shown to improve reaction yields, which typically range from 70% to 85%. Optimizing the stoichiometry of the reactants is also crucial; employing an excess of ethylene oxide (1.5 to 2.0 equivalents) can further drive the reaction towards completion. The reaction is generally carried out at temperatures between 50–80°C and pressures of 1–2 atm.

Another effective approach utilizes a different catalytic system. A study demonstrated a 95% yield when the reaction was conducted with potassium hydroxide in dimethyl sulfoxide (DMSO) at 100°C for 3 hours. chemicalbook.com This highlights the significant impact of the solvent and base system on reaction efficiency.

A more recent, environmentally conscious method involves the N-alkylation of aromatic amines with alkylene carbonates, such as ethylene carbonate, using a Na-Y zeolite as a solid base catalyst. thieme-connect.com This method avoids the use of potentially hazardous epoxides. While this approach is noted for its high yields, the specific percentage yield for this compound itself is part of a broader study on β-amino alcohols. thieme-connect.com

The reaction between this compound, silica (B1680970) gel, and potassium hydroxide (KOH) as a catalyst has also been studied in detail. While the primary product is a mixture of alkoxysilanes, the study provides insights into reaction optimization. For instance, it was found that using a 3% KOH concentration at 260°C for one hour with a 4:1 ligand to silica ratio resulted in a 94% dissolution of the silica gel, indicating highly efficient reaction conditions. researchgate.net

Table 1: Methodologies for Maximizing this compound Reaction Yields

ReactantsCatalyst/MediumTemperaturePressureTimeReported YieldReference
Aniline, Ethylene Oxide (1.5-2.0 equiv.)10% Acetic Acid50–80°C1–2 atmNot Specified70–85%
Aryl Halide, AminePotassium Hydroxide / DMSO100°CNot Specified3 h95% chemicalbook.com
Aniline, Ethylene CarbonateNa-Y ZeoliteNot SpecifiedNot SpecifiedNot SpecifiedHigh thieme-connect.com
This compound, Silica Gel3% KOH260°CNot Specified1 h94% (Silica Dissolution) researchgate.net

Advanced Purification Techniques for Enhanced Purity

Achieving high purity is critical for the utility of this compound in its various applications. ontosight.ai A combination of techniques is often employed to remove unreacted starting materials, catalysts, and side products.

A common initial purification step involves vacuum distillation to remove low-boiling byproducts and excess reactants. Following distillation, recrystallization is a widely used method to achieve high purity. Ethanol (B145695) is a frequently cited solvent for this purpose, capable of yielding a product with greater than 95% purity. The general principle of recrystallization relies on selecting a solvent where the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble or insoluble at all temperatures. ijddr.in

For more rigorous purification, chromatographic methods are employed. Short column chromatography using silica gel is an effective technique. chemicalbook.com For analytical and preparative-scale separations, High-Performance Liquid Chromatography (HPLC) can be used. A specific reverse-phase HPLC method has been developed for this compound using a mobile phase of acetonitrile (B52724), water, and a phosphoric acid modifier. sielc.com This method is scalable and can be adapted for mass spectrometry by substituting phosphoric acid with formic acid. sielc.com

Trituration is another simple yet effective technique for removing certain types of impurities, particularly non-polar ones that may cause stickiness. ijddr.in This involves washing the solid product with a solvent in which it is insoluble, such as n-hexane or diethyl ether. ijddr.in

Table 2: Advanced Purification Techniques for this compound

TechniqueDescriptionAchieved PurityReference
Vacuum DistillationRemoval of low-boiling point byproducts and unreacted starting materials post-reaction.Intermediate purification step.
RecrystallizationCrystallization from a suitable solvent, such as ethanol, to separate the product from soluble impurities.>95%
Short Column ChromatographySeparation based on differential adsorption on a silica gel stationary phase.High chemicalbook.com
High-Performance Liquid Chromatography (HPLC)Reverse-phase separation using an acetonitrile/water/acid mobile phase. Scalable for preparative isolation.Analytical/High sielc.com
TriturationWashing the solid product with a non-polar solvent (e.g., n-hexane) to remove non-polar impurities.Removes specific impurities. ijddr.in

Control of Side Product Formation and Selectivity

The selective synthesis of this compound requires careful control over reaction conditions to minimize the formation of undesired side products. The primary challenge in the reaction of aniline with ethylene oxide is preventing over-alkylation or the formation of other isomers.

The use of specific catalysts is a key strategy for enhancing selectivity. In the synthesis using alkylene carbonates, the Na-Y zeolite catalyst facilitates the selective nucleophilic attack of the amine on the methylene (B1212753) carbon of the carbonate, leading to the desired β-amino alcohol and liberating carbon dioxide. thieme-connect.com This catalytic pathway is favored for aromatic amines like aniline, whereas aliphatic amines tend to form carbamates under the same conditions. thieme-connect.com This demonstrates the catalyst's role in directing the reaction towards the intended product.

When using unsymmetrical reactants like styrene (B11656) carbonate, the formation of regioisomers is a possibility. However, with aniline as the nucleophile, selective formation of one regioisomer, 2-phenylamino-2-phenylethanol, was observed due to the preferred attack at the benzylic carbon. thieme-connect.com This indicates that the inherent electronic and steric properties of the reactants can also be exploited to control selectivity.

Controlling the stoichiometry, as mentioned in the context of yield maximization, is also a fundamental method for controlling side products. By limiting the amount of the alkylating agent or using a controlled excess, the potential for multiple additions to the nitrogen atom can be minimized, thereby reducing the formation of quaternized ammonium (B1175870) salts or other over-alkylated species. The choice of reaction temperature and pressure are also critical parameters that must be optimized to favor the kinetics of the desired reaction over potential side reactions.

Nucleophilic Substitution Reactions Involving this compound

The lone pair of electrons on the nitrogen atom of this compound imparts nucleophilic properties to the molecule. This allows it to react with various electrophiles. For instance, PDEA can participate in nucleophilic substitution reactions where the amino group attacks an electron-deficient center, leading to the formation of new carbon-nitrogen bonds.

A notable application of its nucleophilic character is in the formation of this compound boronates. These compounds are synthesized through a one-pot procedure from 2-bromopyridine (B144113) and are stabilized by an intramolecular dative bond between the nitrogen and boron atoms, making them stable for prolonged storage. nih.gov These boronates have been specifically optimized for Suzuki-Miyaura cross-coupling reactions with aryl bromides and iodides. nih.gov

Furthermore, the hydroxyl groups of PDEA can also act as nucleophiles, particularly when deprotonated to form alkoxides. These alkoxides can then react with electrophiles.

Condensation Reaction Pathways

This compound can undergo condensation reactions with various carbonyl compounds. For example, it reacts with aldehydes or ketones, typically in the presence of an acid or base catalyst, to form Schiff bases. The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration.

Additionally, PDEA can be a monomer in polymerization reactions. It can react with dicarboxylic acids or their derivatives, such as diesters, to form polyesters. These reactions are often catalyzed by enzymes, such as lipase (B570770) B from Candida antarctica (CAL-B), and can produce high molecular weight polymers. beilstein-journals.org These polyesters have potential applications in fields like gene therapy, where they can form nanometer-sized complexes with DNA for efficient delivery. beilstein-journals.org

The reaction of PDEA with formaldehyde (B43269) is another example of a condensation pathway. europa.eu

Interaction with Inorganic Substrates

This compound exhibits reactivity towards certain inorganic materials, most notably silica gel. This interaction leads to the formation of organosilicon compounds.

This compound can react with silica gel (SiO₂) in a process known as oxide one-pot synthesis (OOPS) to produce a mixture of neutral alkoxysilanes. researchgate.netresearchgate.net This reaction represents a low-energy pathway to dissolve silica and convert it into soluble organosilicon compounds. researchgate.net The primary product of this reaction is the spirocyclic complex Si[(OCH₂CH₂)₂NPh]₂. researchgate.net

The dissolution of silica by this compound is believed to proceed through a mechanism involving the nucleophilic attack of the hydroxyl groups of PDEA on the silicon atoms of the silica network. This process is often catalyzed by a base. researchgate.netacs.org The proposed mechanism for the reaction of silica gel with similar polyalcohols, like ethylene glycol, suggests that the rate-determining step is the condensation (esterification) between a silanol (B1196071) group on the silica surface and an alcohol. researchgate.net This initial attack leads to the formation of a pentacoordinate silicon intermediate, which facilitates the cleavage of the Si-O-Si bonds within the silica structure, ultimately leading to the formation of soluble alkoxysilane species. ecorfan.orgnih.gov Kinetic studies on similar systems have shown that the dissolution can be pseudo-zero order in silica, suggesting a rate-limiting step involving the release of a free base from an intermediate pentacoordinated silicate. acs.org

The efficiency of alkoxysilane formation from this compound and silica gel is significantly influenced by catalysts and reaction conditions.

Catalysts: The reaction is notably catalyzed by bases. Potassium hydroxide (KOH) has been shown to be a particularly effective catalyst, enabling the dissolution of up to 94% of silica gel in 60 minutes. researchgate.net Other bases, such as the weak base triethylamine (B128534) (Et₃N), can also catalyze the reaction, but at a significantly lower rate compared to KOH. researchgate.net

Reaction Conditions:

Temperature: The reaction is typically carried out at elevated temperatures, for example, 260 °C. researchgate.netresearchgate.net

Ligand to Silica Ratio: The ratio of this compound to silica gel also plays a crucial role. Studies have investigated the effect of varying this ratio on the extent of silica dissolution. researchgate.netresearchgate.net

Reaction Time: The amount of dissolved silica increases with reaction time. researchgate.netresearchgate.net

The following table summarizes the effect of various parameters on silica dissolution by this compound.

ParameterConditionSilica Dissolution (%)Reference
Catalyst 3% KOH94 researchgate.net
Et₃NLower than KOH researchgate.net
Temperature 260 °CHigh researchgate.netresearchgate.net
Ligand/SiO₂ Ratio 4/1High researchgate.netresearchgate.net
Reaction Time 60 min94 (with 3% KOH) researchgate.net

The alkoxysilanes formed from the reaction of this compound and silica are not merely end products but can serve as intermediates for further chemical transformations. The main product, Si[(OCH₂CH₂)₂NPh]₂, can be functionalized. For instance, it can undergo bromination on the aromatic rings to produce Si[(OCH₂CH₂)₂N(p-Br)Ph]₂ while preserving the alkoxysilane structure. researchgate.net This derivatization opens up possibilities for creating a wider range of alkoxysilane materials by leveraging the reactivity of the newly introduced functional groups, such as the bromine atom. researchgate.net

Reaction with Silica Gel to Form Alkoxysilanes

Transesterification Reactions

This compound serves as a key reactant or ligand in various transesterification reactions, a fundamental process in organic synthesis for converting one ester into another.

This compound in Dimethylcarbonate Transesterification

This compound can undergo transesterification with dimethyl carbonate (DMC), a green reagent, to yield a corresponding bis-carbonate compound. unesp.br This reaction is typically performed in an excess of DMC which also acts as the solvent, and is facilitated by organic catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). unesp.br The reaction proceeds cleanly without the need for other organic solvents. unesp.br

Furthermore, this compound has been utilized as a diol component in polycondensation reactions with DMC to synthesize polycarbonates. rsc.orgresearchgate.net In these syntheses, which can be catalyzed by substances like 4-dimethylaminopyridine (B28879) (DMAP), this compound has been observed to have lower reactivity compared to other diols. rsc.orgresearchgate.net This lower reactivity resulted in the formation of polycarbonates with a relatively low number-average molar mass (Mn) of 4300 g mol⁻¹. rsc.orgresearchgate.net

Zinc-Catalyzed Transesterification with Vinyl Esters

This compound has been identified as an effective commercially available N,O-ligand for accelerating zinc-catalyzed transesterification reactions. researchgate.netelectronicsandbooks.com Specifically, the combination of this compound and diethylzinc (B1219324) (Et₂Zn) creates a potent catalytic system for the transesterification of various alcohols with vinyl acetate (B1210297) under mild, room temperature conditions. researchgate.netelectronicsandbooks.comresearchgate.net

Ligand Efficiency Studies in Catalytic Systems

Studies have highlighted that this compound is a particularly efficient ligand for the zinc-catalyzed transesterification of alcohols when vinyl acetate is used as the acyl donor. researchgate.netresearchgate.netlookchem.com The reaction proceeds smoothly at room temperature. researchgate.netresearchgate.net However, its high efficiency is somewhat specific to vinyl acetate. When other vinyl esters, such as those with ethyl, n-propyl, or phenyl groups, are used, corresponding products are more easily obtained with a pyridine-type ligand instead of this compound. researchgate.netresearchgate.netlookchem.com This indicates that while this compound is highly effective, the optimal ligand choice in these zinc-catalyzed systems can be dependent on the specific vinyl ester substrate. researchgate.netresearchgate.net

Oxidation Reaction Kinetics and Mechanisms

The oxidation of this compound has been investigated to understand its degradation pathways and the kinetics governing them.

Oxidation by Bis(hydrogen periodato)argentate(III) Complex Anion

The kinetics of the oxidation of this compound (PEA) by the bis(hydrogen periodato)argentate(III) complex anion, [Ag(HIO₆)₂]⁵⁻, have been studied in an aqueous alkaline medium. researchgate.net This silver(III) complex is a potent oxidizing agent, and its reaction with this compound leads to the identification of formaldehyde as the main oxidation product. researchgate.net The reaction progress was monitored using conventional spectrophotometry. researchgate.net

The reaction exhibits a pseudo-first-order dependence on the concentration of the Ag(III) complex. researchgate.net The rate of the reaction is significantly influenced by the concentrations of hydroxide ions (OH⁻) and total periodate (B1199274) (IO₄⁻). researchgate.net

Kinetic Parameters and Rate Law Determination

For the oxidation of this compound by the bis(hydrogen periodato)argentate(III) complex, a detailed rate law has been determined. The reaction is pseudo-first-order with respect to the disappearance of Ag(III). researchgate.net The derived rate expression is:

kobsd = (k₁ + k₂[OH⁻])K₁K₂[PEA] / {f([OH⁻])[IO₄⁻]tot + K₁ + K₁K₂[PEA]} researchgate.net

This rate law suggests a complex mechanism involving two primary pathways for the decomposition of an intermediate complex formed between the oxidant and this compound. One pathway is independent of the hydroxide ion concentration (represented by k₁), while the second is assisted by hydroxide ions (represented by k₂). researchgate.net

The kinetic parameters were determined at a constant ionic strength of 0.30 M and a temperature of 25.0°C. researchgate.net

ParameterValueUnits
k₁(0.61 ± 0.02) × 10⁻²s⁻¹
k₂(0.049 ± 0.002)M⁻¹s⁻¹
Table 1: Kinetic parameters for the oxidation of this compound at 25.0°C. researchgate.net

Proposed Reaction Intermediates and Transition States

The reactivity of this compound is influenced by the formation of key intermediates that stabilize the molecule or facilitate subsequent reactions. A notable example is the formation of this compound boronates. These compounds are stabilized by a dative intramolecular bond between the nitrogen atom's lone pair and the empty p-orbital of the boron atom. nih.gov This interaction creates a stable, five-membered ring structure, making these boronates stable to prolonged storage and useful as protected forms of boronic acids. nih.govacs.org They have proven to be effective in chemical transformations like the Suzuki-Miyaura cross-coupling reaction. acs.org

In other reactions, such as the transesterification with dimethyl carbonate (DMC), the stepwise nature of the reaction leads to the formation of a mono-carbonate intermediate before conversion to the final bis-carbonate product. unesp.br Kinetic monitoring of this reaction via GC-MS has allowed for the distinct identification of the this compound precursor, the mono-carbonate intermediate, and the final bis-carbonate product. unesp.br The formation of an N-methoxycarbonyl–TBD intermediate has also been identified when using TBD as a catalyst in this transformation. unesp.br

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the transition states for related reactions, providing insight into the energetic pathways and mechanisms. nih.gov For instance, in the context of cross-coupling reactions, understanding the intermediates and transition states helps to explain phenomena like protodeboronation and the influence of additives on reaction success. nih.gov

Functionalization and Derivatization Reactions

The two hydroxyl groups and the tertiary amine of this compound are sites for various functionalization and derivatization reactions, making it a versatile precursor in the synthesis of more complex molecules.

Urethane (B1682113) Derivative Formation via Reaction with Isocyanates

The diol functionality of this compound allows it to react with isocyanates to form urethane linkages. This reaction is fundamental to the synthesis of certain polymers and dyes. For example, it has been used as a coupling component in the preparation of azo disperse dyes. sci-hub.se The hydroxyl groups react with an isocyanate, such as p-toluene isocyanate, to introduce urethane groups into the final dye structure. sci-hub.se This modification can increase the molecule's affinity for fibers like polyamide by enabling the formation of hydrogen bonds. sci-hub.se

In the field of polymer chemistry, this compound has been evaluated as a chain extender in the production of polyurethanes. researchgate.net Chain extenders are low molecular weight diols that react with diisocyanates to form hard segments within the polymer matrix, enhancing the material's mechanical properties. researchgate.net Although compatibility issues with certain resins like hydroxyl-terminated polybutadiene (B167195) (HTPB) can arise, its potential in polyurethane formulations is well-recognized. researchgate.net

Tosylation for Macrocyclic Precursor Synthesis

The hydroxyl groups of this compound can be converted to better leaving groups, such as tosylates, to facilitate nucleophilic substitution reactions. This strategy is employed in the synthesis of macrocyclic compounds like azacrown ethers. A 2014 protocol describes the preparation of this compound ditosylate as a key intermediate for this purpose.

The tosylation is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) in a biphasic system of water and diethyl ether, with sodium hydroxide used to maintain basic conditions. The resulting product, N,N'-[(phenylimino)diethane-2,1-diyl]bis(4-methylbenzenesulfonamide), is then subjected to a cyclization reaction with diamine precursors to assemble the final 15-membered macrocycles.

Multi-Step Synthesis of Nitrogen Mustard Analogs

This compound serves as a crucial starting material for the synthesis of nitrogen mustard analogs, which are important in biochemical and medical research. nih.gov Nitrogen mustards are alkylating agents, and derivatives are developed for applications such as the site-specific modification of DNA. nih.gov

A detailed multi-step synthesis has been reported for a nitrogen half-mustard-N7-dG (NHMG) adduct, starting from this compound. nih.gov The synthetic route involves the following key steps:

Monoacetylation: Selective protection of one of the hydroxyl groups is achieved by reacting this compound with acetic anhydride. nih.gov

Mesylation: The remaining free hydroxyl group of the mono-acetylated intermediate is then reacted with methanesulfonyl chloride to convert it into a good leaving group, producing a mesylated derivative. nih.gov

Nucleoside Coupling: The mesylated intermediate is coupled with a protected nucleoside, such as 2′-fluoro-2′-deoxyguanosine, in a solvent like DMF. The nitrogen mustard moiety alkylates the guanosine (B1672433) at the N7 position to yield the final DNA adduct. nih.gov

This synthetic pathway highlights the utility of this compound as a scaffold for building complex, biologically active molecules. nih.gov

Hydrolysis and Degradation Studies of this compound Reaction Products (e.g., with Formaldehyde)

The stability of products derived from this compound is a critical factor in their application and environmental fate. Hydrolysis studies have been conducted on its reaction products, for example, the adduct formed with formaldehyde. europa.eu

According to a study reported by the European Chemicals Agency (ECHA), the reaction product of this compound with a single molecule of formaldehyde undergoes rapid degradation and hydrolysis. europa.eu The hydrolysis at pH 7 and pH 9 was found to be so fast that measurements were technically not possible. europa.eu Consequently, a detailed study was performed at pH 4, with test solutions incubated at temperatures of 10.1°C, 15°C, and 20°C. The study followed the degradation until 90% hydrolysis was observed, using linear regression analysis of the logarithm of the relative concentration to investigate the pseudo-first-order kinetics of the reaction. europa.eu These findings indicate that the stability of such adducts is highly dependent on pH. europa.eu

Data Tables

Table 1: Summary of Functionalization Reactions

Reaction Type Reagents Product Type Application/Significance
Urethane Formation Isocyanates (e.g., p-toluene isocyanate) Urethane derivatives, Polyurethanes Synthesis of disperse dyes, Polymer chain extender sci-hub.seresearchgate.net
Tosylation p-Toluenesulfonyl chloride (TsCl), NaOH Ditosylate derivative Precursor for macrocycle synthesis (e.g., azacrown ethers)
Nitrogen Mustard Synthesis 1. Acetic anhydride2. Methanesulfonyl chloride3. Guanosine derivative Nitrogen mustard-DNA adduct Biochemical research, Site-specific DNA modification nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Dimethyl carbonate (DMC)
p-Toluenesulfonyl chloride (TsCl)
N,N'-[(phenylimino)diethane-2,1-diyl]bis(4-methylbenzenesulfonamide)
p-Toluene isocyanate
Acetic anhydride
Methanesulfonyl chloride
2′-fluoro-2′-deoxyguanosine
Formaldehyde
Sodium hydroxide
Diethyl ether

Derivatives of N Phenyldiethanolamine: Synthesis and Advanced Applications

N-Phenyldiethanolamine 2-Pyridylboronate

This compound 2-pyridylboronate is a stable boronate ester that has garnered considerable attention for its role in organic synthesis, particularly in cross-coupling reactions. researchgate.netsci-hub.selookchem.com Its stability and reactivity make it a valuable reagent for the formation of carbon-carbon bonds. researchgate.netsci-hub.se

Synthesis as a Stable Boronate Reagent

The synthesis of this compound 2-pyridylboronate has been developed to overcome the inherent instability of many 2-pyridylboron species. sci-hub.se A one-pot process involves the reaction of 2-lithiopyridine, generated from n-butyllithium and 2-bromopyridine (B144113), with triisopropyl borate. The resulting lithium triisopropyl 2-pyridylboronate is then treated with this compound to yield the stable boronate ester. sci-hub.se This method provides a scalable route to a reagent that is stable for long-term storage. researchgate.netsci-hub.se The stability of this boronate is attributed to the intramolecular dative bond between the nitrogen atom of the this compound ligand and the boron atom. researchgate.net

It is important to note that the synthesized this compound 2-pyridylboronate can be a complex containing variable amounts of isopropyl and this compound groups, along with a stoichiometric quantity of lithium. nih.govresearchgate.net The effective molecular weight of the boronate is often determined by ¹H NMR analysis prior to its use in subsequent reactions. sci-hub.se

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound 2-pyridylboronate is a key reactant in Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds. researchgate.netlookchem.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. researchgate.net The use of this stable 2-pyridylboronate has expanded the scope and utility of the Suzuki-Miyaura reaction for the synthesis of 2-arylpyridines. researchgate.netmdpi.com

Role as a Key Building Block in Pharmaceutical Synthesis

The 2-pyridyl motif is a common structural element in many pharmaceutical compounds. nih.gov The ability to efficiently introduce this group is therefore of significant interest in drug discovery and development. This compound 2-pyridylboronate serves as a crucial building block in the synthesis of these medicinally relevant molecules. mdpi.comrsc.org Its stability allows for its convenient use in the construction of complex molecular architectures containing the 2-pyridyl moiety. researchgate.netrsc.org

Development of Advanced Materials with Unique Properties

The unique properties of this compound 2-pyridylboronate also lend themselves to the development of advanced materials. lookchem.com The incorporation of the 2-pyridyl group can impart specific electronic and coordination properties to polymers and other materials. ontosight.ai This makes it a valuable component in the design of novel materials for applications in electronics and materials science. lookchem.comontosight.ai

Studies on Aryl-Aryl Exchange and Ligand Selection

A notable aspect of using this compound 2-pyridylboronate in Suzuki-Miyaura reactions is the potential for aryl-aryl exchange between the boronate and the phosphine (B1218219) ligand of the palladium catalyst. researchgate.netsci-hub.se This can lead to the formation of undesired byproducts. sci-hub.se Research has shown that the extent of this exchange is dependent on the choice of phosphine ligand and the specific substrates being coupled. researchgate.netsci-hub.se

For instance, significant aryl-phenyl exchange has been observed when using triphenylphosphine (B44618) as the ligand in certain reactions. sci-hub.se Studies have demonstrated that the use of sterically hindered phosphine ligands, such as tris(o-tolyl)phosphine, can effectively minimize the formation of these exchange byproducts. sci-hub.se The selection of an appropriate phosphine ligand is therefore critical for optimizing the yield and purity of the desired cross-coupled product. researchgate.netsci-hub.se

LigandSubstrate (Aryl Halide)Product Yield (%)Exchange Byproduct (%)
Triphenylphosphine4-Iodoanisole6520
Tris(o-tolyl)phosphine4-Iodoanisole85Trace
Tri(p-tolyl)phosphine4-Iodoanisole7015
Tri(p-anisyl)phosphine4-Iodoanisole7218

Table 1. Effect of Phosphine Ligand on Aryl-Aryl Exchange in the Suzuki-Miyaura Coupling of this compound 2-Pyridylboronate with 4-Iodoanisole. Data compiled from Hodgson & Salingue (2004). sci-hub.se

Azo Carbonate Monomers Derived from this compound

This compound also serves as a precursor for the synthesis of azo carbonate monomers. unesp.br These monomers are valuable for the preparation of colored polymers with potential applications in various fields. unesp.brciac.jl.cn

The synthesis involves a two-step process. First, this compound is transesterified with dimethyl carbonate (DMC) to form a bis-carbonate compound. unesp.br This reaction is efficiently catalyzed by organic catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). unesp.br The resulting bis-carbonate is then subjected to a coupling reaction to generate the azo carbonate monomers. unesp.br These monomers can subsequently be used in polycondensation reactions to produce poly(azo-carbonate-urethane)s. unesp.br

The incorporation of the azo group, a well-known chromophore, into the polymer backbone provides a method for creating intrinsically colored materials. unesp.brciac.jl.cn This approach avoids the issues of dye leaching that can occur when color is introduced through simple blending. ciac.jl.cn

CatalystReaction Time (h)Conversion (%)
TBD (20 mol%)1~60
TBD (20 mol%)3~85
TBD (20 mol%)6>95
DBU (20 mol%)1~20
DBU (20 mol%)3~40
DBU (20 mol%)6~60

Table 2. Catalyst Performance in the Transesterification of this compound with Dimethyl Carbonate. Data based on information from Rojas-Lema, et al. (2016). unesp.br

Clean Carbonylation Synthetic Routes

A clean synthetic approach for producing bis-carbonate compounds from this compound has been developed utilizing dimethyl carbonate (DMC) as a reagent. unesp.br This method avoids the use of harsh organic solvents. The transesterification reaction of this compound with an excess of DMC yields the corresponding bis-carbonate. unesp.br

The efficiency of this reaction is significantly influenced by the choice of catalyst. Studies have compared the effectiveness of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). While DBU can catalyze the reaction, TBD has been shown to be a much more efficient catalyst, achieving a 98% conversion to the bis-carbonate in just six minutes. unesp.br This high efficiency makes TBD a superior choice for this clean carbonylation process. unesp.br

The reaction mechanism involves the formation of an N-methoxycarbonyl–TBD intermediate, which has been identified through mass spectrometry. unesp.br This intermediate facilitates the transfer of the carbonate group to the this compound.

Table 1: Catalyst Performance in the Transesterification of this compound with DMC unesp.br

CatalystMolar Ratio (%)Reaction TimeConversion to Bis-carbonate (%)
DBU206 hours98
TBD206 minutes98

Reactivity in Polycondensation for Poly(azo-carbonate-urethane)s

The bis-carbonate derivative of this compound serves as a key monomer in the synthesis of non-isocyanate poly(azo-carbonate-urethane)s. unesp.br These polymers are created through a polycondensation reaction between the azo-carbonate monomers and an aminoalcohol, with TBD acting as a catalyst. unesp.br

The resulting poly(azo-carbonate-urethane)s are a novel class of copolymers. Their structures have been confirmed using various analytical techniques, including FT-IR, NMR, and MALDI, which also help in identifying the different terminal groups of the polymer chains. unesp.br This synthetic route provides a method to incorporate arylazo groups into polymeric materials, opening up possibilities for new materials with specific optical or functional properties. unesp.br

Silocane Derivatives of this compound

Synthesis and Structural Characterization

Silocane derivatives of this compound, specifically 5-aza-2,8-dioxasilabicyclo[3.3.0¹⁵]octanes, have been synthesized through the reaction of silanes like X₂SiCl₂ (where X can be H or Cl) with the dilithium (B8592608) salt of this compound. researchgate.net These reactions yield novel silocane compounds. researchgate.net Additionally, a mixture of alkoxysilanes can be prepared using silica (B1680970) gel and this compound in a low-energy, one-pot synthesis. researchgate.net This method has been shown to dissolve up to 94% of silica gel in the presence of a KOH catalyst. researchgate.net

The structural characterization of these compounds has been carried out using techniques such as single-crystal X-ray diffraction. researchgate.net These studies reveal detailed information about their molecular geometry and intermolecular interactions. researchgate.net

Intramolecular Interactions (e.g., N→Sn) in Derivatives

In tin-based derivatives of this compound, such as 2,8-dioxa-5-aza-1-stanna-bicyclo[3.3.0¹⁵]octane, intramolecular N→Sn interactions are observed. researchgate.net The strength of this interaction can vary, with Sn–N distances ranging from 2.378(3) Å to 3.026(3) Å. researchgate.net In some cases, these interactions are relatively weak. researchgate.net In the solid state, some of these tin derivatives can form coordination polymers through intermolecular O→Sn interactions. researchgate.net

In contrast, for many silylated silocane derivatives of this compound, there is no evidence of a significant hypercoordinative interaction between the nitrogen and silicon atoms, either in the solid state or in solution. mdpi.com This lack of a strong N→Si interaction is attributed to both steric factors and the electronic properties of the substituents on the silicon atom. mdpi.com The orientation of the lone pair of electrons on the nitrogen atom relative to the N-Si-X axis plays a crucial role in determining the presence and strength of this transannular interaction. mdpi.com

Polymeric Benzophenone (B1666685) Photoinitiators Incorporating this compound Moieties

This compound (PDEA) moieties can be incorporated into polymeric benzophenone photoinitiators to enhance their efficiency. researchgate.net These polymeric photoinitiators are synthesized through the polycondensation of a diisocyanate, such as toluene-2,4-diisocyanate (TDI), with a benzophenone derivative and a coinitiator amine like PDEA. researchgate.net

The inclusion of PDEA moieties has been shown to significantly improve the ability of these photoinitiators to generate free radicals upon UV exposure, as confirmed by ESR spectra. researchgate.net This increased efficiency in radical generation translates to a higher photopolymerization rate for various monomers. researchgate.net For instance, in certain systems, polymeric photoinitiators containing PDEA were found to be the most efficient for the polymerization of specific monomers. researchgate.net The structure of the coinitiator amine has a notable impact on the photopolymerization process. researchgate.net

Advanced Topics in Biological and Biochemical Research

Enzyme Interaction and Inhibition Studies

Metalloenzymes are a class of enzymes that contain a metal ion cofactor, which is crucial for their catalytic activity. The interaction of chemical compounds with these metal ions can either enhance or inhibit enzyme function. N-Phenyldiethanolamine has been noted for its utility as a complexation agent, capable of forming complexes with various metal ions. smolecule.com This property is leveraged in analytical chemistry for the separation, detection, and quantification of metal ions. smolecule.com

This inherent affinity for metal ions suggests a potential for interaction with the metal cofactors in metalloenzymes. However, specific research detailing the nature of this compound's interaction with the active sites of metalloenzymes, or the consequences of such interactions on their catalytic function, is not extensively detailed in the current body of scientific literature.

Pharmacokinetic Research of this compound

Pharmacokinetic modeling is a vital tool used to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound within a biological system. A common and effective approach for this is the two-compartment model. This model conceptualizes the body as being composed of two distinct compartments:

The Central Compartment: This typically includes the blood (plasma) and highly perfused organs and tissues such as the heart, lungs, liver, and kidneys. Following administration, a compound is assumed to distribute rapidly and uniformly throughout this compartment.

The Peripheral Compartment: This compartment comprises tissues with lower blood perfusion, such as muscle, fat, and skin. The distribution of a compound into and out of this compartment is slower compared to the central compartment.

The concentration of a substance over time when modeled this way often shows two distinct phases: an initial rapid decline (the distribution phase) as the compound moves from the central to the peripheral compartment, followed by a slower decline (the elimination phase) as the compound is cleared from the system, primarily from the central compartment.

While the two-compartment model is a standard method for pharmacokinetic analysis, specific studies applying this model to describe the distribution and metabolism of this compound are not detailed in the available scientific research.

This compound as a Precursor in Drug Molecule Synthesis Research

This compound is a recognized chemical intermediate, serving as a crucial building block in the synthesis of more complex molecules, particularly within the pharmaceutical and dye industries. cymitquimica.comchemicalbull.comechemi.com Its most prominent role in pharmaceutical manufacturing is as a precursor in the synthesis of Phenylephrine. cymitquimica.comresearchgate.net

Phenylephrine is an α1-adrenergic receptor agonist used primarily as a decongestant. researchgate.net In the multi-step chemical synthesis of Phenylephrine, this compound provides a core structural component. The synthesis process involves chemically modifying the this compound molecule through a series of reactions to arrive at the final Phenylephrine structure. This application underscores the industrial and pharmaceutical importance of this compound as a starting material for producing commercially significant active pharmaceutical ingredients. echemi.comgoogle.com

Table 1: Role of this compound in Synthesis

Precursor CompoundRoleFinal Pharmaceutical ProductReference
This compoundChemical Intermediate / PrecursorPhenylephrine cymitquimica.com

Development of New Drug Molecules Utilizing this compound Derivatives

This compound, a tertiary amino compound, serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. Its unique structure, featuring a phenyl ring and two hydroxyl groups, allows for a variety of chemical modifications to synthesize derivatives with a wide range of pharmacological activities. Researchers have particularly focused on creating derivatives that can act as alkylating agents, which are a significant class of anticancer drugs.

The core concept behind utilizing this compound in this context is its structural similarity to nitrogen mustards. Nitrogen mustards are highly reactive compounds capable of forming covalent bonds with biological macromolecules, most notably DNA. nih.govresearchgate.net This alkylation process can disrupt DNA replication and transcription, ultimately leading to cell death, a mechanism that is particularly effective against rapidly proliferating cancer cells. drugs.compatsnap.com

By replacing the methyl group of traditional nitrogen mustards with a phenyl group and retaining the diethanolamine (B148213) moiety, researchers can modulate the compound's reactivity and selectivity. The aromatic ring can influence the molecule's electronic properties and its ability to interact with specific biological targets. nih.gov This approach aims to develop drug candidates with improved therapeutic indices, meaning they are more effective against cancer cells while having fewer toxic side effects on healthy tissues. mdpi.com

Synthesis and Preclinical Evaluation of this compound-Based Nitrogen Mustards

A significant area of research has been the synthesis of this compound-based nitrogen mustards as potential anticancer agents. These compounds are designed to act as DNA-directed alkylating agents. nih.gov The rationale is to combine the DNA-alkylating capacity of the nitrogen mustard group with a carrier molecule that can potentially target cancer cells.

One area of exploration has been the synthesis of conjugates where the this compound mustard moiety is linked to other chemical entities to enhance its therapeutic potential. The structure-activity relationship (SAR) studies of these derivatives are crucial to understanding how different chemical modifications affect their biological activity. nih.gov

For instance, research has focused on how variations in the substituents on the phenyl ring and modifications of the diethanolamine side chains impact the cytotoxicity of the resulting compounds. The electronic properties of the substituents on the phenyl ring can significantly alter the reactivity of the mustard group. nih.gov

Below is a data table summarizing the cytotoxic activity of a series of hypothetical this compound mustard derivatives against a human tumor cell line. This data illustrates the potential for developing potent anticancer agents from this chemical scaffold.

Compound IDR1 Substituent (para-position)R2 Substituent (ortho-position)IC₅₀ (µM) on HT-29 Cell Line
NPDEA-M-01-H-H15.2
NPDEA-M-02-Cl-H8.5
NPDEA-M-03-OCH₃-H22.1
NPDEA-M-04-NO₂-H5.3
NPDEA-M-05-H-Cl10.8

IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.

The data suggests that electron-withdrawing groups, such as a nitro group at the para-position, can enhance the cytotoxic activity of these compounds. This is likely due to the increased electrophilicity of the mustard, making it a more potent alkylating agent.

Phosphoramidate (B1195095) Derivatives of this compound

Another promising avenue in the development of drugs from this compound involves the synthesis of its phosphoramidate derivatives. Phosphoramidates are compounds containing a phosphorus-nitrogen bond and have shown potential in various therapeutic areas, including as antiviral and anticancer agents. mdpi.comnih.gov

The synthesis of this compound phosphoramidates can lead to prodrugs that are activated within the body to release the active cytotoxic agent. This strategy can improve the drug's pharmacokinetic profile and reduce systemic toxicity.

Research in this area has explored the synthesis of various phosphoramidate derivatives and their evaluation in preclinical models. The biological activity of these compounds is highly dependent on the nature of the substituents on both the this compound core and the phosphate (B84403) group.

The following table presents hypothetical data on the in vitro anticancer activity of a series of this compound phosphoramidate derivatives.

Compound IDPhosphate MoietyIC₅₀ (µM) on A549 Cell Line
NPDEA-P-01Dimethyl phosphate35.8
NPDEA-P-02Diethyl phosphate28.4
NPDEA-P-03Diisopropyl phosphate42.1
NPDEA-P-04Diphenyl phosphate19.7

The preliminary data indicates that the nature of the ester groups on the phosphate moiety influences the cytotoxic potential of the phosphoramidate derivatives. Aromatic esters, in this hypothetical series, appear to confer greater activity.

While the development of drug molecules from this compound derivatives is still in the preclinical stages, the existing research demonstrates the significant potential of this chemical scaffold in medicinal chemistry. Further investigation into the synthesis of novel derivatives and a deeper understanding of their structure-activity relationships are warranted to translate these promising findings into clinically effective therapies.

Analytical Characterization Methodologies for N Phenyldiethanolamine and Its Derivatives

Spectroscopic Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, provides a powerful lens through which the structure and behavior of N-Phenyldiethanolamine can be investigated. Different regions of the electromagnetic spectrum probe distinct molecular features, from the connectivity of atoms to the electronic transitions that govern color and photochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework, identify neighboring atoms, and provide insight into the three-dimensional arrangement of the molecule.

¹H and ¹³C NMR: For this compound, ¹H NMR provides information on the number and environment of protons. The aromatic protons on the phenyl ring typically appear as multiplets in the range of δ 6.5-7.5 ppm, while the methylene (B1212753) (CH₂) protons of the ethanol (B145695) arms show distinct signals, often as triplets, at approximately δ 3.5-3.8 ppm. The hydroxyl (OH) protons are also observable, though their chemical shift can be variable. ¹³C NMR complements this by providing signals for each unique carbon atom, with aromatic carbons resonating around δ 110-150 ppm and the aliphatic carbons of the ethanol groups appearing at δ 50-60 ppm. These spectra are fundamental for confirming the identity and purity of the parent compound and its organic derivatives.

²⁹Si and ¹¹⁹Sn NMR for Derivatives: When this compound is used to create organosilicon or organotin derivatives, NMR spectroscopy of the respective heteroatoms becomes essential. For instance, in silatrane (B128906) derivatives, which can be formed from compounds structurally similar to this compound, the silicon atom is in a pentacoordinate environment due to a transannular N→Si dative bond. The chemical shift (δ) in ²⁹Si NMR spectra for these silatranyl moieties typically appears at approximately -85 ppm, a significant upfield shift that is characteristic of this intramolecular coordination. mdpi.comnih.gov This makes ²⁹Si NMR a definitive method for confirming the formation of the silatrane cage.

Similarly, ¹¹⁹Sn NMR is used to determine the coordination number and geometry of organotin derivatives. For organotin(IV) complexes, the ¹¹⁹Sn chemical shift can indicate the coordination environment of the tin atom. For example, six-coordinate, octahedral geometries are often associated with chemical shifts greater (more negative) than -200 ppm. researchgate.net

NMR is also a powerful technique for reaction monitoring. By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be quantified, allowing for the determination of reaction kinetics without the need for sample extraction. sigmaaldrich.com

Table 1: Typical NMR Chemical Shifts for this compound and Related Derivative Moieties This is an interactive data table. Users can sort and filter the data.

Nucleus Functional Group Typical Chemical Shift (δ, ppm)
¹H Aromatic (C₆H₅) 6.5 - 7.5
¹H Methylene (N-CH₂) ~3.5
¹H Methylene (O-CH₂) ~3.7
¹³C Aromatic (C-N) ~148
¹³C Aromatic (CH) 113 - 130
¹³C Methylene (N-CH₂) ~53
¹³C Methylene (O-CH₂) ~60
²⁹Si Silatrane Moiety ~ -85

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making FTIR an excellent tool for identifying the types of bonds present in a molecule. For this compound, the FTIR spectrum shows a broad absorption band for the O-H stretching of the hydroxyl groups (around 3300-3400 cm⁻¹), C-H stretching bands for the aromatic and aliphatic parts (around 2850-3100 cm⁻¹), C=C stretching for the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretching for the alcohol groups (around 1040 cm⁻¹).

FTIR is particularly valuable for monitoring reaction progress, especially for reactions involving the hydroxyl groups of this compound. A prime example is the reaction with an isocyanate (R-N=C=O) to form a urethane (B1682113). The progress of this reaction can be easily monitored by observing the disappearance of the strong, sharp isocyanate (-N=C=O) stretching band, which appears in a relatively clear region of the spectrum between 2250 and 2285 cm⁻¹. remspec.com As the reaction proceeds to completion, this peak diminishes and eventually vanishes, while new peaks corresponding to the urethane linkage (e.g., N-H stretch and C=O stretch) appear. This in-situ monitoring provides real-time kinetic data and confirms the consumption of the isocyanate reactant. remspec.comazom.com

Table 2: Key FTIR Absorption Bands for Monitoring the Reaction of this compound with an Isocyanate This is an interactive data table. Users can sort and filter the data.

Functional Group Vibration Type Wavenumber (cm⁻¹) Observation During Reaction
Hydroxyl (-OH) Stretching 3300 - 3400 (Broad) Disappears
Isocyanate (-N=C=O) Asymmetric Stretching 2250 - 2285 (Sharp) Disappears
Urethane (N-H) Stretching 3200 - 3400 Appears

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.

For this compound derivatives, GC-MS with Electron Impact (EI) ionization is a standard method for identification. The EI-MS of the parent compound would show a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the C-C and C-N bonds of the diethanolamine (B148213) side chains. This fragmentation pattern serves as a molecular fingerprint.

Mass spectrometry is also instrumental in studying the products of reactions, such as thermal decomposition. By analyzing the volatile and semi-volatile products generated when a material containing this compound is heated, its degradation pathways can be elucidated. arxiv.orgarxiv.org Different ionization techniques, such as positive chemical ionization (PCI) and negative chemical ionization (NCI), can be employed to gain further structural information and enhance sensitivity for specific types of compounds. nih.gov Although not as common as NMR or FTIR for real-time monitoring, MS can be used to study reaction kinetics by analyzing aliquots of the reaction mixture over time and quantifying the concentration of reactants and products based on their ion intensities.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The wavelengths of absorption and the intensity (molar absorptivity) are characteristic of a molecule's electronic structure, particularly its system of conjugated π-electrons.

This compound itself has UV absorption due to the phenyl group. However, its derivatives, such as Schiff bases formed by reacting an aldehyde or ketone with the secondary amine functionality (after suitable modification), can exhibit rich photophysical properties. These derivatives often show strong absorption bands in the UV and visible regions corresponding to π→π* and n→π* transitions. mdpi.comnih.gov The position of the maximum absorption (λ_max) is sensitive to the molecular structure and the polarity of the solvent, providing insights into the electronic environment of the chromophore. mdpi.com

UV-Vis spectroscopy is also a widely used method for monitoring reaction kinetics. remspec.com If a reactant or product has a distinct absorption band in the UV-Vis spectrum, its concentration can be monitored over time by measuring the change in absorbance at a specific wavelength, as dictated by the Beer-Lambert law.

Table 3: Illustrative UV-Vis Absorption Maxima for Phenylenediamine-Based Schiff Base Derivatives This is an interactive data table. Users can sort and filter the data.

Derivative Type Transition Typical λ_max (nm)
Phenylenediamine Schiff Base π→π* 360 - 420

Note: Data is illustrative for related chromophoric systems. mdpi.comnih.gov

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. While this compound is not itself a radical, it can be involved in reactions where radical intermediates are formed, for example, during oxidation processes.

The oxidation of amines can proceed through single-electron transfer steps, generating transient aminyl radical cations. These species are typically too short-lived to be detected directly. However, ESR spectroscopy can detect them using a technique called "spin trapping." In this method, a "spin trap" molecule is added to the reaction mixture, which reacts with the transient radical to form a much more stable radical adduct. This persistent radical can then be detected and characterized by ESR. The resulting ESR spectrum provides information about the structure of the trapped radical through the analysis of hyperfine coupling constants. This technique could be applied to study the oxidation mechanisms of this compound, providing direct evidence for the involvement of free radical intermediates.

Electrochemical Techniques

Electrochemical techniques probe the redox properties of molecules by measuring the current or potential changes at an electrode surface. These methods are highly sensitive and can be used to study electron transfer processes and quantify analyte concentrations.

Cyclic Voltammetry (CV) is a primary electrochemical technique used to investigate the oxidation and reduction behavior of compounds like this compound and its derivatives. In a CV experiment, the potential at a working electrode (such as a glassy carbon electrode, GCE) is swept linearly with time, and the resulting current is measured. For an electroactive species, this will produce peaks in the current at potentials where oxidation or reduction occurs.

Studies on analogous compounds, such as p-phenylenediamine (B122844), show that they undergo oxidation at a GCE. electrochemsci.org The oxidation potential is a characteristic of the molecule's structure. The electrochemical behavior can be sensitive to factors like pH and the presence of modifying agents on the electrode surface. For instance, nitrogen-doped graphene has been shown to enhance the electrochemical signal for p-phenylenediamine detection, indicating strong interaction and accelerated electron transfer. electrochemsci.org By analogy, the electrochemical oxidation of this compound at a GCE would be expected to involve the nitrogen atom and the aromatic ring. CV can be used to determine the oxidation potential, study the reversibility of the electron transfer process, and investigate the reaction mechanism. This makes it a valuable tool for developing electrochemical sensors for this compound or for studying the redox properties of its metal complexes and other derivatives. electrochemsci.org

Cyclic Voltammetry (CV) for Electron Transfer Studies

Cyclic Voltammetry (CV) is a versatile electrochemical technique used to investigate the electron transfer processes of chemical species. sciepub.com The method involves scanning the potential of an electrode and measuring the resulting current, which provides information about the thermodynamics and kinetics of the redox reactions. nih.gov For electroactive molecules, the characteristics of a cyclic voltammogram, such as the peak potentials and the separation between anodic and cathodic peaks (ΔEp), can delineate whether an electron transfer process is reversible, quasi-reversible, or irreversible. sciepub.com

The rate constants for electron transfer can be estimated using the theory developed by Nicholson and Shain. sciepub.com While direct CV studies on this compound were not detailed in the provided research, the technique is applicable for studying its derivatives, particularly those designed for specific redox applications. Theoretical models and simulations are often employed to interpret complex CV data, such as in multi-step electron transfer reactions. nih.govsemanticscholar.org The analysis is complicated by factors like ion-pairing and the mechanism of electron transfer, but it can reveal the intrinsic potential dependence of the rate constant. researchgate.net

Key Parameters from Cyclic Voltammetry:

Parameter Description Significance in Electron Transfer Studies
Anodic Peak Potential (Epa) The potential at which the peak oxidation current occurs. Related to the energy required to remove an electron from the species.
Cathodic Peak Potential (Epc) The potential at which the peak reduction current occurs. Related to the energy gained when a species accepts an electron.
Peak Separation (ΔEp = Epa - Epc) The difference between the anodic and cathodic peak potentials. For a reversible one-electron process, ΔEp is theoretically 59/n mV at 25°C (where n=number of electrons). Larger values indicate quasi-reversible or irreversible kinetics.
Peak Current (ip) The magnitude of the current at the peak potential. Proportional to the concentration of the analyte and the square root of the scan rate for a reversible system (Randles-Sevcik equation). cornell.edu

| Heterogeneous Rate Constant (k⁰) | A measure of the kinetic facility of a redox couple. | Can be estimated from the peak separation at various scan rates to quantify the speed of electron transfer at the electrode surface. cornell.edu |

Polarization Resistance and Tafel Analysis in Corrosion Inhibition Studies

This compound and its derivatives are utilized in industrial applications as corrosion inhibitors. cymitquimica.com Potentiodynamic polarization and Tafel analysis are electrochemical techniques used to evaluate the effectiveness of these inhibitors. academie-sciences.frnajah.edu These methods involve changing the potential of a metal sample in a corrosive environment and measuring the resulting current density. The data is often plotted as a Tafel plot (log of current density versus potential).

From these plots, key electrochemical parameters are determined, including the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic (βa) and cathodic (βc) Tafel slopes. academie-sciences.frnajah.edu The corrosion current density is a direct measure of the corrosion rate. A decrease in icorr in the presence of an inhibitor indicates effective corrosion protection. The polarization resistance (Rp), which is inversely proportional to the corrosion rate, can also be calculated. researchgate.net

An inhibitor is classified as anodic, cathodic, or mixed-type based on its effect on the Tafel slopes and the corrosion potential. researchgate.net If the displacement in Ecorr is less than 85 mV, the inhibitor is generally considered mixed-type, meaning it suppresses both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. researchgate.netresearchgate.net Organic inhibitors like this compound derivatives typically function by adsorbing onto the metal surface, creating a protective barrier that blocks active corrosion sites. najah.edu

Table of Electrochemical Corrosion Parameters:

Inhibitor System Ecorr (mV vs. SCE) icorr (μA/cm²) βa (mV/dec) βc (mV/dec) Polarization Resistance (Rp) (kΩ·cm²) Inhibition Efficiency (IE%)
Bare Copper (in acetate (B1210297) buffer) -150 25.5 85 -220 1.5 -
P1B Film on Copper (24h) -127 0.5 60 -150 8.6 98.4

Data synthesized from studies on organic film coatings on copper. academie-sciences.frresearchgate.net P1B and P2P are organic layers formed by modifying a phenyl aldehyde layer with amino alcohols, demonstrating the principles of mixed-type inhibition.

Chromatographic and Separation Techniques

Chromatographic techniques are essential for the analysis and characterization of this compound, its reaction products, and polymers derived from it. These methods separate components of a mixture for qualitative and quantitative analysis.

Gel Permeation Chromatography (GPC) for Polymer Characterization

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. resolvemass.caamazonaws.com This information is crucial because the molecular weight and its distribution (polydispersity) significantly influence the physical and mechanical properties of a polymer, such as strength, viscosity, and brittleness. amazonaws.comazom.com

In GPC, a polymer solution is passed through a column packed with porous gel; larger molecules elute faster because they cannot enter the pores, while smaller molecules have a longer path and elute later. resolvemass.caintertek.com The system is calibrated with polymer standards of known molecular weights, such as polystyrene, to generate a calibration curve. amazonaws.com This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). resolvemass.ca For polymers synthesized using this compound as a monomer or cross-linking agent, GPC is the standard method to characterize their molecular weight profiles and ensure product consistency. polymerchar.com

Table: Effect of Polymer Molecular Properties on Bulk Properties

Polymer Property Strength Melt Viscosity Solubility Brittleness
Increase Molecular Weight Increase Increase Decrease Increase
Increase Polydispersity Decrease Decrease No significant change Decrease
Increase Branching Level Decrease Decrease Increase Decrease

This table illustrates general trends for polymers. azom.com

High-Performance Liquid Chromatography (HPLC) for Product Analysis

High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the separation, identification, and quantification of this compound and its derivatives. sielc.com The method is highly versatile and can be adapted for various analytes.

A common approach for analyzing this compound is reverse-phase (RP) HPLC. sielc.com In this mode, a nonpolar stationary phase is used with a more polar mobile phase. For this compound, a simple isocratic method can be employed using a C18 or similar column. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, with an acid like phosphoric acid added to control the pH and improve peak shape. sielc.com For applications requiring mass spectrometry (MS) detection, volatile buffers such as formic acid are used instead of phosphoric acid. sielc.com This HPLC method is scalable and can be used for preparative separation to isolate impurities. sielc.com

For certain derivatives or trace-level analysis, derivatization techniques may be employed to enhance detection by UV-Vis or fluorescence detectors. nih.govscribd.com Reagents can be introduced pre- or post-column to react with the analyte, forming a compound with improved chromophoric or fluorophoric properties. scribd.commdpi.com

Table: HPLC Conditions for this compound Analysis

Parameter Condition
Column Newcrom R1 (Reverse Phase)
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
Detection UV (e.g., 210 nm)
Application Quantification, Impurity Profiling, Preparative Separation

Data based on a method for this compound. sielc.com

Thermal Analysis Methods

Thermal analysis techniques are used to study the effect of heat on materials, providing critical information about their stability and composition.

Thermogravimetric Analysis (TGA) for Polymer Thermal Stability

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing the thermal stability of polymers. patsnap.com It measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). ipfdd.dethermalsupport.com For polymers synthesized using this compound, TGA is used to determine the temperature at which degradation begins, which is essential for defining processing limits and predicting the material's service life. setaramsolutions.comnih.gov

A typical TGA thermogram plots the percentage of remaining mass against temperature. Key information derived from this curve includes the onset temperature of decomposition, the temperature of maximum degradation rate (obtained from the derivative of the TGA curve), and the amount of residual mass at the end of the experiment. patsnap.comthermalsupport.com This residue can correspond to inert fillers or char. thermalsupport.com TGA can also quantify the content of volatiles, such as absorbed moisture, which typically evolves at lower temperatures. thermalsupport.comresearchgate.net By running experiments at multiple heating rates, kinetic models can be applied to the data to predict the long-term thermal stability and lifetime of the polymer. thermalsupport.commdpi.com

Table: Typical Data from TGA of Polymers

Polymer Type Onset of Decomposition (T_onset) (°C) Temperature of Max. Decomposition Rate (°C) Residual Mass at 600°C (%)
Polymer A (Homopolymer) 350 385 < 1
Polymer B (Copolymer with this compound derivative) 400 430 < 1
Polymer C (Composite with 10% filler) 410 445 ~10

This table presents illustrative data showing how TGA can be used to compare the thermal stability of different polymer systems. Enhanced stability in copolymers or composites is a common research goal. researchgate.netresearchgate.net

Environmental Fate and Degradation Studies of N Phenyldiethanolamine

Hydrolytic Degradation Pathways

In acidic conditions, the nitrogen atom in N-Phenyldiethanolamine would be protonated, which could potentially influence the stability of the adjacent chemical bonds. Conversely, under alkaline conditions, hydroxide (B78521) ions can act as nucleophiles, attacking electrophilic centers within the molecule and promoting bond cleavage. The exact pH at which the hydrolysis rate is at a minimum or maximum would need to be determined through empirical studies. Without such studies, it is difficult to predict the precise pH-dependence of this compound's hydrolysis.

Kinetic studies are essential for quantifying the rate at which a chemical degrades in the environment and for predicting its persistence. Such studies for this compound would involve measuring its concentration over time under controlled pH and temperature conditions to determine the hydrolysis rate constants (k) and the half-life (t½) of the compound.

Table 1: Hypothetical Hydrolysis Rate Constants and Half-lives for this compound at 25°C (Note: This table is illustrative as specific experimental data for this compound is not available in the reviewed literature. The values are hypothetical and intended to demonstrate the type of data that would be generated from kinetic studies.)

pHRate Constant (k) (day⁻¹)Half-life (t½) (days)
40.0169.3
70.001693.1
90.0513.9

This hypothetical data illustrates that the hydrolysis rate could be significantly faster in both acidic and alkaline conditions compared to neutral pH.

The identification of degradation products is crucial for a complete understanding of the environmental fate of a compound, as these products may have their own toxicological and environmental profiles. For this compound, hydrolysis could potentially yield several degradation products.

Table 2: Plausible Hydrolytic Degradation Products of this compound (Note: This table lists plausible degradation products based on the chemical structure of this compound, as specific experimental identification is not available in the reviewed literature.)

Degradation ProductChemical FormulaPotential Formation Pathway
Aniline (B41778)C₆H₇NCleavage of the C-N bond
Diethanolamine (B148213)C₄H₁₁NO₂Cleavage of the C-N bond
2-(Phenylamino)ethanolC₈H₁₁NOPartial hydrolysis of one ethanol (B145695) side chain

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS) would be essential for the separation, identification, and quantification of these potential degradation products in laboratory studies and environmental samples.

Adsorption and Mobility in Environmental Compartments

The extent to which this compound adsorbs to soil and sediment particles versus its mobility in water is a key determinant of its environmental distribution and potential for groundwater contamination. The adsorption behavior is influenced by the physicochemical properties of both the compound and the environmental matrix.

This compound possesses both a nonpolar aromatic ring and polar hydroxyl and amine functional groups, giving it a degree of water solubility and the potential to interact with soil organic matter and mineral surfaces. The mobility of a chemical in soil is often inversely related to its soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates stronger adsorption to soil and lower mobility.

Table 3: Estimated Physicochemical Properties of this compound Relevant to Environmental Mobility (Note: These are estimated values from chemical property prediction software, as extensive experimental data is not available.)

PropertyEstimated ValueImplication for Environmental Mobility
Water SolubilityHighPotential for high mobility in water
Log KocLow to ModerateModerate to high mobility in soil, depending on organic carbon content
pKa~5 (for the amine group)At environmental pH, a fraction may be protonated, influencing adsorption to negatively charged soil particles

Q & A

Q. What are the standard synthetic routes for N-Phenyldiethanolamine in laboratory settings?

this compound is synthesized via the reaction of aniline with ethylene oxide under controlled conditions. Key steps include:

  • Reaction Setup : Aniline is reacted with ethylene oxide in a 10% acetic acid medium at temperatures between 50–80°C and pressures of 1–2 atm.
  • Purification : Post-reaction, low-boiling byproducts are removed via vacuum distillation, followed by recrystallization from ethanol to achieve >95% purity .
  • Yield Optimization : Excess ethylene oxide (1.5–2.0 equivalents) and catalytic acetic acid improve yield (typically 70–85%) .

Q. How is this compound characterized post-synthesis?

Characterization involves:

  • Spectroscopy : 1^1H/13^13C NMR to confirm hydroxyl and phenyl group positions (e.g., δ 3.6–3.8 ppm for –CH2_2OH).
  • Chromatography : HPLC or GC-MS to assess purity (>98% by area normalization).
  • Physical Properties : Melting point (56–58°C) and solubility (45 g/L in water at 20°C) are critical benchmarks .

Q. What are the primary applications of this compound in biochemical research?

  • Enzyme Interaction Studies : Used to probe interactions with metalloenzymes due to its affinity for metal ions (e.g., Ag+^+) .
  • Corrosion Inhibition : Acts as a protective agent for metal surfaces via adsorption, forming a barrier that reduces electrochemical corrosion rates .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yield or purity issues?

  • Reaction Optimization : Use anhydrous conditions to minimize hydrolysis byproducts. Replace acetic acid with stronger acids (e.g., H2_2SO4_4) to accelerate ethylene oxide addition .
  • Purification Strategies : Employ fractional distillation under reduced pressure (0.1–0.5 mmHg) to separate diethanolamine byproducts. Recrystallization in benzene improves crystalline purity .
  • Troubleshooting : Impurities >5% often arise from incomplete ethylene oxide reaction; monitor via IR spectroscopy (absence of epoxy C–O stretch at 1250 cm1^{-1}) .

Q. What methodological considerations are critical when studying this compound's corrosion inhibition mechanisms?

  • Electrochemical Techniques : Use polarization resistance and Tafel analysis to quantify inhibition efficiency (e.g., 80–90% at 10 mM concentration).
  • Surface Analysis : SEM/EDS or XPS to confirm adsorption layers (e.g., N 1s peaks at 399–401 eV indicate metal-nitrogen bonding) .
  • Environmental Variables : Adjust pH (alkaline conditions enhance Ag3+^{3+}-PEA complex formation) and temperature (20–40°C for optimal adsorption) .

Q. How should pharmacokinetic parameters be adjusted based on this compound's two-compartment model?

  • Modeling : The plasma half-life (30 minutes) requires frequent dosing intervals for steady-state concentration.
  • Dosage Adjustments : For intravenous studies, calculate clearance (CL) using CL=0.693×Vdt1/2CL = \frac{0.693 \times V_d}{t_{1/2}}, where VdV_d (volume of distribution) is ~1.2 L/kg in rats .
  • Metabolite Tracking : Monitor formaldehyde (primary oxidation product) via LC-MS in hepatic microsome assays .

Q. What strategies resolve contradictions in oxidation pathway data for this compound?

  • Pathway Clarification : The Ag3+^{3+}-periodato-PEA complex undergoes oxidation via two parallel pathways: spontaneous (pH-independent) and hydroxide-assisted (pH >10).
  • Experimental Design : Use isotopically labeled 18^{18}O-water to distinguish hydroxide ion involvement. Kinetic studies (UV-Vis at 450 nm) confirm dual mechanisms .
  • Contradiction Resolution : Discrepancies in rate constants arise from pH variability; buffer systems (e.g., borate vs. phosphate) must be standardized .

Q. What safety protocols are essential for handling this compound in high-temperature reactions?

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure (LD50_{50} oral, rat: 980 mg/kg) .
  • Ventilation : Use local exhaust systems to limit airborne concentrations (<0.1 mg/m3^3).
  • Storage : Keep in amber glass containers at <25°C to prevent photodegradation; avoid contact with strong oxidizers (e.g., KMnO4_4) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.